N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 1119435-85-6
VCID: VC0364962
InChI: InChI=1S/C20H15N3O4/c24-18(13-26-14-7-2-1-3-8-14)21-16-10-5-4-9-15(16)20-22-19(23-27-20)17-11-6-12-25-17/h1-12H,13H2,(H,21,24)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CO4
Molecular Formula: C20H15N3O4
Molecular Weight: 361.3g/mol

N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide

CAS No.: 1119435-85-6

Main Products

VCID: VC0364962

Molecular Formula: C20H15N3O4

Molecular Weight: 361.3g/mol

N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide - 1119435-85-6

CAS No. 1119435-85-6
Product Name N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide
Molecular Formula C20H15N3O4
Molecular Weight 361.3g/mol
IUPAC Name N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C20H15N3O4/c24-18(13-26-14-7-2-1-3-8-14)21-16-10-5-4-9-15(16)20-22-19(23-27-20)17-11-6-12-25-17/h1-12H,13H2,(H,21,24)
Standard InChIKey LIYBZJJGCYTSPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CO4
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator